Capsaicinol - 137493-36-8

Capsaicinol

Catalog Number: EVT-1213173
CAS Number: 137493-36-8
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Capsaicinol is synthesized from the same biosynthetic pathways that produce capsaicin, predominantly found in the fruits of plants from the genus Capsicum. It is classified as a phenolic compound and a fatty acid derivative, indicating its structural characteristics that include both aromatic and aliphatic components. The synthesis of capsaicinol occurs through enzymatic reactions involving specific precursors such as phenylalanine and valine, which are crucial for forming its molecular structure.

Synthesis Analysis

The synthesis of capsaicinol can be approached through both natural biosynthesis and synthetic chemistry methods.

Natural Biosynthesis:

  1. Pathways Involved: Capsaicinol is produced via two primary metabolic pathways:
    • Phenylpropanoid Pathway: Initiated by phenylalanine ammonia-lyase, leading to the formation of vanillylamine.
    • Fatty Acid Metabolism: Involves the conversion of branched-chain amino acids (like valine) into fatty acyl-CoA derivatives.
  2. Key Enzymes: Several enzymes play critical roles in this process:
    • Phenylalanine Ammonia-Lyase (PAL)
    • Cinnamic Acid-4-Hydroxylase (C4H)
    • Capsaicin Synthase (CS)
  3. Yield Factors: Environmental factors such as hydric stress can enhance capsaicinoid levels, including capsaicinol, by increasing enzyme activity linked to these pathways .

Synthetic Methods:

  1. Chemical Synthesis: Various synthetic routes have been explored, including:
    • Amidation Reactions: Using lipases to catalyze the reaction between vanillylamine and fatty acid derivatives.
    • Friedel-Crafts Alkylation: A method used to introduce alkyl groups into aromatic compounds.
  2. Parameters: Typical conditions for synthetic reactions include temperatures ranging from 140 °C to 170 °C under moderate pressure .
Molecular Structure Analysis

Capsaicinol has a complex molecular structure characterized by:

  • Molecular Formula: C_{18}H_{27}NO_3
  • Functional Groups: It contains hydroxyl (-OH) groups, an amide linkage, and a long aliphatic chain.
  • Structural Features: The molecule consists of an aromatic ring bonded to a branched-chain fatty acid component.

Structural Data

  • Molecular Weight: Approximately 303.42 g/mol.
  • 3D Structure Visualization: The spatial arrangement can be analyzed using computational chemistry tools that model interactions within biological systems.
Chemical Reactions Analysis

Capsaicinol participates in various chemical reactions:

  1. Formation Reactions: It can be formed through condensation reactions between vanillylamine and fatty acid derivatives.
  2. Reactivity: The hydroxyl groups make it susceptible to oxidation, which can lead to the formation of reactive oxygen species.
  3. Potential Transformations:
    • Esterification with fatty acids.
    • Oxidation reactions under certain conditions.

These reactions are influenced by environmental factors such as pH and temperature, which can affect yield and purity.

Mechanism of Action

The mechanism of action of capsaicinol is primarily linked to its interaction with sensory neurons:

  1. TRPV1 Activation: Capsaicinol activates the transient receptor potential vanilloid 1 (TRPV1), which is responsible for the sensation of heat and pain.
  2. Neuroprotective Effects: Research indicates that capsaicinol may exhibit antioxidant properties by scavenging free radicals, thus protecting neuronal cells from oxidative stress .
  3. Biological Pathways: Its action may modulate various signaling pathways involved in inflammation and pain perception.
Physical and Chemical Properties Analysis

Capsaicinol exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.
  • Melting Point: Varies based on purity but generally falls within a range that reflects its aliphatic nature.

Relevant Data

  • Boiling Point: Approximately 200 °C under standard atmospheric conditions.
  • Density: Around 0.95 g/cm³.
Applications

Capsaicinol has several scientific applications:

  1. Pharmacology: Investigated for its potential use as an analgesic due to its interaction with TRPV1 receptors.
  2. Food Industry: Used as a flavoring agent and preservative due to its antimicrobial properties.
  3. Research Applications: Studied for its antioxidant effects and potential neuroprotective roles in cellular models .

Properties

CAS Number

137493-36-8

Product Name

Capsaicinol

IUPAC Name

(E,7S)-7-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-5-enamide

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C18H27NO4/c1-13(2)15(20)7-5-4-6-8-18(22)19-12-14-9-10-16(21)17(11-14)23-3/h5,7,9-11,13,15,20-21H,4,6,8,12H2,1-3H3,(H,19,22)/b7-5+/t15-/m1/s1

InChI Key

UBQXCFMZWQQSAZ-KEDPEKRHSA-N

SMILES

CC(C)C(C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O

Synonyms

capsaicinol
N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5-nonenamide
N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5E-nonenamide

Canonical SMILES

CC(C)C(C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O

Isomeric SMILES

CC(C)[C@@H](/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC)O

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